![molecular formula C13H12O2 B061961 4-(4-Hydroxyphenyl)benzyl alcohol CAS No. 162957-24-6](/img/structure/B61961.png)
4-(4-Hydroxyphenyl)benzyl alcohol
Overview
Description
4-(4-Hydroxyphenyl)benzyl alcohol is a phenolic compound . It is also known as 4-Hydroxybenzyl alcohol and has a molecular formula of C7H8O2 . It is a white crystalline powder with a slightly fruity-sweet coconut odor .
Synthesis Analysis
4-Hydroxybenzyl alcohol is generally synthesized by the reduction of the corresponding aromatic aldehydes . It is industrially produced by the reaction of phenol with formaldehyde in the presence of a basic catalyst .
Molecular Structure Analysis
The molecular weight of 4-(4-Hydroxyphenyl)benzyl alcohol is 124.14 . The InChIKey of the compound is BVJSUAQZOZWCKN-UHFFFAOYSA-N .
Chemical Reactions Analysis
Alcohols, including 4-(4-Hydroxyphenyl)benzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .
Physical And Chemical Properties Analysis
4-(4-Hydroxyphenyl)benzyl alcohol has a melting point of 114-122 °C and a boiling point of 251-253°C . It has a density of 1.1006 (rough estimate) and a refractive index of 1.5035 (estimate) . It is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol .
Scientific Research Applications
Antioxidant and Anti-asthmatic Agent
4-Hydroxybenzyl alcohol (HBA) is a phenolic compound found in Gastrodia elata. It is known for its antioxidant and anti-asthmatic properties .
Precursor for Nanoparticles
HBA can be used as a precursor to synthesize hydrogen peroxide-responsive copolyoxalate (HPOX) nanoparticles. These nanoparticles have potential applications in drug delivery systems .
Enzyme Catalyzed Reactions
HBA can be used in enzyme-catalyzed reactions to synthesize poly(4-hydroxybenzyl alcohol) .
Synthesis of 4-Hydroxybenzyl Imidazole Derivatives
HBA can be used for the synthesis of 4-Hydroxybenzyl imidazole derivatives .
Selective Oxidation of Benzyl Alcohol
HBA can be used in the selective oxidation of benzyl alcohol to produce benzoic acid . Benzoic acid has
Safety And Hazards
Future Directions
4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.
properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOVDPTEKNQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622176 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)benzyl alcohol | |
CAS RN |
162957-24-6 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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